![molecular formula C10H18N2O B2615837 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 912764-09-1](/img/structure/B2615837.png)
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a chemical compound with a complex structure. It contains a total of 33 atoms, including 20 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecule contains a total of 34 bonds, including 14 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 eight-membered ring, 2 secondary amines (aliphatic), and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes two six-membered rings and one eight-membered ring. The molecule also contains two secondary amines (aliphatic) and one secondary alcohol .Wirkmechanismus
The mechanism of action of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines. Cytokines are proteins that play a key role in the immune response and can help to destroy cancer cells. This compound has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve the tumor and prevent its growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help to destroy cancer cells. This compound can also inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve the tumor and prevent its growth. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of scientific literature on its properties and potential uses. However, this compound also has some limitations for lab experiments. It can be difficult to work with, as it is highly reactive and can be unstable under certain conditions. In addition, it can be toxic at high doses, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one. One area of interest is the development of new synthesis methods that can produce this compound more efficiently and with higher yields. Another area of interest is the exploration of this compound's potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Finally, there is ongoing research into the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Synthesemethoden
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dimethylpyrazine with ethyl acrylate to produce 1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]non-6-ene. This compound is then oxidized using potassium permanganate to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including melanoma, prostate cancer, and lung cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h11-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWWKOGIPYPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1=O)(CNC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


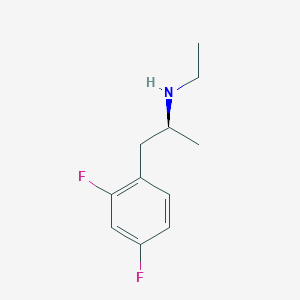
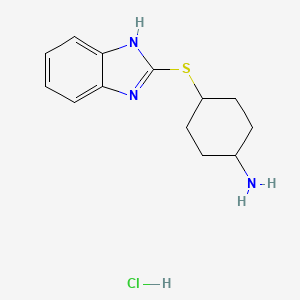

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2615763.png)

![(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2615767.png)
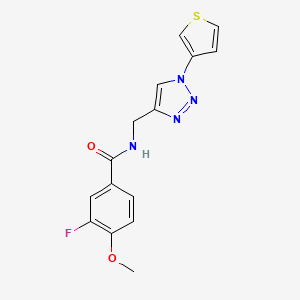
![5-Ethylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2615770.png)
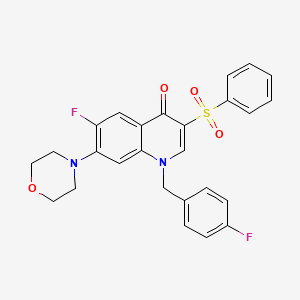
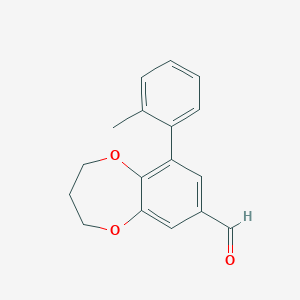
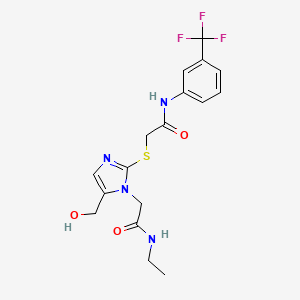
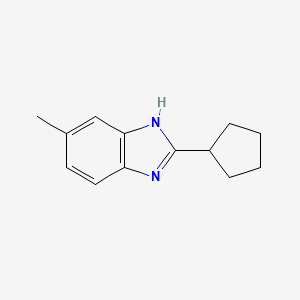
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615776.png)